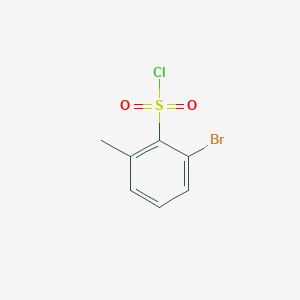

2-Bromo-6-methylbenzenesulfonyl chloride

Overview

Description

2-Bromo-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO2S . It has an average mass of 269.543 Da and a monoisotopic mass of 267.896027 Da .

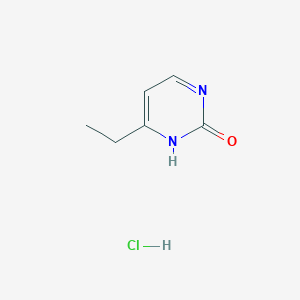

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylbenzenesulfonyl chloride consists of a benzene ring substituted with a bromo group, a methyl group, and a sulfonyl chloride group .Physical And Chemical Properties Analysis

2-Bromo-6-methylbenzenesulfonyl chloride is a red oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Hydrolysis in Water-Rich Solvents

- Ivanov, Kislov, and Gnedin (2004) studied the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide, providing insights into the solvation effects in water-rich solvents like H2O-Dioxane mixtures. They noted that the kinetic parameters of hydrolysis were significantly influenced by the kind of halogen in the compound, highlighting the unique behavior of bromine in such chemical processes (Ivanov, Kislov, & Gnedin, 2004).

Solvation Effects in Binary Solvents

- Another study by Ivanov et al. (2004) investigated the activation parameters of hydrolysis of 2-methylbenzenesulfonyl chloride in binary solvents like H2O-i-PrOH and H2O-t-BuOH. They discovered that the solvation of the sulfonyl chloride is influenced by the mole fraction of an alcohol in the solvent, affecting the hydrolysis process (Ivanov et al., 2004).

Synthesis and Reactions with Dimethyl Malonate

- Vasin et al. (2016) focused on the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a derivative of 2-bromo-6-methylbenzenesulfonyl chloride. Their research revealed its behavior as a synthetic equivalent in reactions with dimethyl malonate, demonstrating its potential in organic synthesis (Vasin et al., 2016).

Radical Bromination in Solvent Dependent Processes

- Research by Quartara et al. (2006) explored the solvent-dependent radical bromination of toluene sulfonyl chlorides, including derivatives similar to 2-bromo-6-methylbenzenesulfonyl chloride. This study highlights the importance of solvent choice in enhancing yield and reproducibility in radical bromination processes (Quartara et al., 2006).

Inhibitory Activities of Sulfonamides

- Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides, which were synthesized using 4-methylbenzenesulfonyl chloride, a related compound. This study contributes to understanding the biological activities of sulfonamide derivatives in pharmaceutical research (Abbasi et al., 2019).

Safety And Hazards

The safety information available indicates that 2-Bromo-6-methylbenzenesulfonyl chloride is dangerous. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .

properties

IUPAC Name |

2-bromo-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHWFVLFMUJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylbenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)

![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)

![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)